4-Phenoxybenzene-1,2-diol

Description

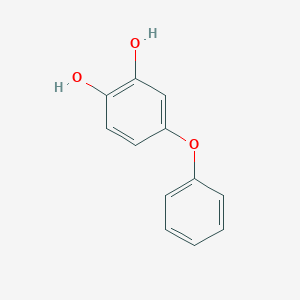

4-Phenoxybenzene-1,2-diol (C₁₂H₁₀O₃) is a phenolic compound characterized by a benzene ring with two hydroxyl groups at positions 1 and 2 and a phenoxy substituent at position 2. These activities are influenced by substituent type, position, and steric effects, as demonstrated in the literature .

Properties

CAS No. |

1138-67-6 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-phenoxybenzene-1,2-diol |

InChI |

InChI=1S/C12H10O3/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,13-14H |

InChI Key |

WHJAXTGVMTVKHM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCX-4208 involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of BCX-4208 follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

BCX-4208 undergoes several types of chemical reactions, including:

Oxidation: Conversion of specific functional groups to their oxidized forms.

Reduction: Reduction of certain groups to achieve the desired chemical structure.

Substitution: Replacement of specific atoms or groups within the molecule to modify its activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of BCX-4208 include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions are intermediates that lead to the final active compound, BCX-4208. Each step is carefully monitored to ensure the correct structure and functionality are achieved .

Scientific Research Applications

BCX-4208 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and purine metabolism.

Biology: Investigated for its effects on immune cell function and proliferation.

Medicine: Explored as a potential treatment for autoimmune diseases, such as psoriasis, and certain cancers.

Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery

Mechanism of Action

BCX-4208 exerts its effects by inhibiting purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway. This inhibition leads to the accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes, disrupting DNA synthesis and causing cell death through apoptosis. This mechanism is particularly effective in modulating the activity of T-cells and B-cells, making BCX-4208 a promising candidate for treating immune-related disorders .

Comparison with Similar Compounds

Key Observations :

- Allyl and hydroxyethyl groups balance hydrophobicity and reactivity, influencing antibacterial and antioxidant activities .

- Halogen and heterocyclic substitutions (e.g., chlorine, piperazine) enhance target binding in proteins like Hsp90, relevant in anticancer applications .

Bioactivity Profiles

Antibacterial Activity

Contradictory Findings :

Antioxidant Activity

Key Insight :

Anticancer Potential

Limitation :

- Structural analogs of this compound lack direct in vivo anticancer data, necessitating further validation.

Toxicity and Mutagenicity

- Methyl and halogen substituents may introduce structural alerts, but in silico models often discount these risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.